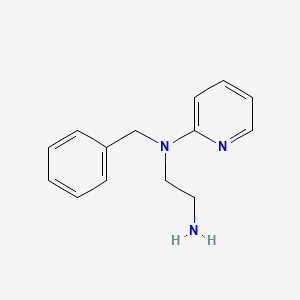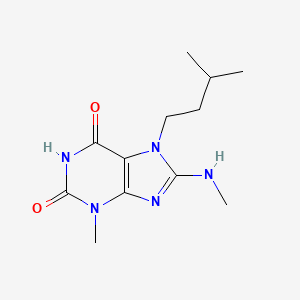![molecular formula C24H25N3O2S B2486437 2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-11-2](/img/structure/B2486437.png)
2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to the one , often involves chemoselective thionation-cyclization reactions. Kumar et al. (2013) described an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This method could potentially be applied or adapted for the synthesis of the compound , highlighting the importance of functionalized enamides and the utility of Lawesson's reagent in synthesizing complex thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives and related compounds has been extensively studied. For instance, Saeed et al. (2010) focused on the synthesis, crystal X-ray diffraction structure, and vibrational properties of compounds with benzamide and thiourea moieties, providing insights into the molecular conformations and stability of similar compounds (Saeed, Erben, Abbas, & Flörke, 2010).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives can be diverse. Dürüst et al. (2018) explored some reactions of 2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido) acetic acids, demonstrating the complex reactivity patterns that can arise from substitutions on the thiazole ring and highlighting the potential for creating a wide range of derivatives through various chemical reactions (Dürüst, Karakuş, Kariuki, & Knight, 2018).
Physical Properties Analysis
The physical properties of thiazole derivatives are crucial for their application in various fields. While specific studies on the physical properties of "2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" may not be available, research on similar compounds can provide insights. For example, the study by Ünsalan et al. (2020) on benzothiazole derivatives using FTIR, Raman, and DFT supported by differential scanning calorimetry offers a comprehensive approach to understanding the physical characteristics of such molecules (Ünsalan, Arı, Altunayar‐Unsalan, Bolelli, Boyukata, & Yalcin, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the behavior of thiazole derivatives. Research similar to that conducted by Nate et al. (1987) on the synthesis and inotropic activity of thiazolidine derivatives sheds light on the potential biological activities and chemical interactions of thiazole compounds (Nate, Matsuki, Tsunashima, Ohtsuka, Sekine, Oda, Honma, Ishida, Nakai, Wada, Takeda, Yabana, Hino, & NAGAO, 1987).
Scientific Research Applications
Chemical Synthesis
In the realm of chemical synthesis, the formation of thiazole derivatives like 2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is an area of active research. Studies have shown ways to synthesize similar thiazole compounds using various chemical reactions. For instance, one study demonstrated the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones (Jenny & Heimgartner, 1989).
Biological Activities
Thiazole derivatives have been extensively studied for their biological activities. Research has revealed their potential in antibacterial, antifungal, and anticancer applications. A study involving the synthesis of thiazole-5-carboxamide derivatives highlighted their antimicrobial activities, indicating their potential in medical research (Mhaske et al., 2011).
Another study focused on synthesizing 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides, finding their effectiveness in antioxidant and DNA damage inhibition studies (Shubakara et al., 2014).
Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown significant anticancer activity in studies, suggesting a promising area for future research in cancer treatment (Cai et al., 2016).
Antiviral Activities
Certain thiazole derivatives have also been investigated for their antiviral properties. Research on thiazole C-nucleosides showed that they possess significant antiviral activity against various viruses, highlighting their potential in developing new antiviral therapies (Srivastava et al., 1977).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be important in the search for new anti-mycobacterial agents . They have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Mode of Action
Molecular docking and dynamics studies carried out for similar compounds have helped understand the putative binding pattern and stability of the protein–ligand complex against the selected target pantothenate synthetase of mtb .
Biochemical Pathways
Similar compounds have shown selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm), suggesting that they may affect specific biochemical pathways in mtb .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant antitubercular activity, with no acute cellular toxicity observed towards the mrc-5 lung fibroblast cell line .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity , suggesting that their action may be influenced by the in vitro environment.
Future Directions
properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16-9-11-18(12-10-16)22(28)27-24-26-21-19(13-14-20(21)30-24)23(29)25-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBQJOMLUUDXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)


![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)



![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)

![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)
